molecular formula C21H22N2O5 B252867 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Número de catálogo B252867
Peso molecular: 382.4 g/mol
Clave InChI: MRBTUOWPDXMCSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as SU6656, is a synthetic compound that belongs to the family of indolinone-based tyrosine kinase inhibitors. It was first discovered by scientists at Sugen Inc. in 1999 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one exerts its anticancer effects by inhibiting the activity of Src family kinases, which are known to play a critical role in cancer cell growth and proliferation. Src kinases are involved in several signaling pathways that regulate cell proliferation, survival, migration, and invasion. By inhibiting the activity of Src kinases, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can block these signaling pathways and inhibit cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the activity of several other kinases, including Abl, Lck, and Lyn, which are involved in various cellular processes. 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its specificity for Src family kinases. Unlike other tyrosine kinase inhibitors, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one does not inhibit the activity of other kinases such as EGFR or VEGFR. This specificity makes it an attractive candidate for cancer treatment. However, one of the limitations of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its poor solubility in water, which can make it difficult to use in some lab experiments.

Direcciones Futuras

There are several future directions for research on 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective Src inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one treatment. Additionally, the combination of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one with other anticancer agents is an area of active research, as it may enhance its anticancer effects.

Métodos De Síntesis

The synthesis of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that begins with the reaction of 2-bromo-4'-methoxyacetophenone with morpholine to form 2-(4-morpholinyl)-4'-methoxyacetophenone. This intermediate is then reacted with 2-nitrobenzaldehyde to form 3-(2-bromoacetyl)-4'-methoxy-2-nitroacetophenone. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by cyclization to form 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.

Aplicaciones Científicas De Investigación

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including Src, Fyn, and Yes, which are known to play a critical role in cancer cell growth and proliferation. In preclinical studies, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.

Propiedades

Nombre del producto

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Fórmula molecular

C21H22N2O5

Peso molecular

382.4 g/mol

Nombre IUPAC

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C21H22N2O5/c24-18-8-4-1-5-15(18)19(25)13-21(27)16-6-2-3-7-17(16)23(20(21)26)14-22-9-11-28-12-10-22/h1-8,24,27H,9-14H2

Clave InChI

MRBTUOWPDXMCSA-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

SMILES canónico

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.